![molecular formula C18H32O2 B3869649 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxane](/img/structure/B3869649.png)
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxane
Overview
Description
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxane is a chemical compound that belongs to the family of dioxanes. It is a synthetic compound that has been used in various scientific research applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxane has not been extensively studied. However, it is believed that this compound acts as a surfactant and emulsifier. It is also believed that this compound can form micelles in aqueous solutions, which can enhance the solubility of various organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxane have not been extensively studied. However, it is believed that this compound is non-toxic and has low environmental impact. It is also believed that this compound is biodegradable and can be easily degraded by microorganisms.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxane in lab experiments include its high purity, low toxicity, and low environmental impact. Moreover, this compound can be easily synthesized using various methods. The limitations of using this compound in lab experiments include its limited solubility in water and its limited stability under acidic conditions.
Future Directions
There are several future directions for the research on 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxane. One of the future directions is the synthesis of new derivatives of this compound with improved solubility and stability. Another future direction is the study of the mechanism of action of this compound in aqueous solutions. Moreover, the use of this compound as a component in the synthesis of new surfactants and emulsifiers can be explored. Finally, the biodegradability of this compound can be further studied to explore its potential use in environmental applications.
Conclusion:
In conclusion, 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxane is a synthetic compound that has been extensively studied for its scientific research applications. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of new surfactants, emulsifiers, and environmental applications.
Scientific Research Applications
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxane has been used in various scientific research applications. It has been used as a solvent in the synthesis of various organic compounds. It has also been used as a ligand in the synthesis of various metal complexes. Moreover, this compound has been used as a component in the synthesis of various surfactants and emulsifiers.
properties
IUPAC Name |
4-methyl-2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-14(2)8-7-9-15(3)10-12-18(5,6)17-19-13-11-16(4)20-17/h8,10,16-17H,7,9,11-13H2,1-6H3/b15-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNGHILYVVLANY-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(O1)C(C)(C)CC=C(C)CCC=C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCOC(O1)C(C)(C)C/C=C(\C)/CCC=C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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